1-苯甲基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves intricate steps. One notable method is the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation. This approach yields the desired compound in good yields .
科学研究应用
磷酸二酯酶 1 抑制
1-苯甲基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲及其相关化合物已被研究其作为磷酸二酯酶 1 (PDE1) 抑制剂的潜力。这些化合物显示出治疗与精神分裂症和阿尔茨海默病相关的认知缺陷以及其他中枢神经系统疾病的希望 (Li 等人,2016)。
合成和抗菌特性
对相关生物活性杂环化合物的合成的研究强调了它们作为抗菌剂的潜力。这些衍生物表现出有效的活性,表明它们与新型抗菌药物的开发相关 (El-ziaty 等人,2018)。
催化合成应用
研究还探索了尿素及其相关化合物的催化合成,展示了它们在合成用于各个领域的高价值分子的重要性 (Mancuso 等人,2015)。
受体酪氨酸激酶抑制
1-苯甲基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲的一些衍生物已被确认为有效的多分靶受体酪氨酸激酶抑制剂,在治疗血管和生长因子相关疾病中具有潜在应用 (Frey 等人,2008)。
抗血栓应用
该化合物还被研究了其转化为抗血栓吡啶并[4,3-d]嘧啶-2,4-二酮的可能性,表明其在开发新型抗血栓化合物中的潜力 (Furrer 等人,1994)。
抗癌活性
对 N-甲基磺酰基和 N-苯磺酰基-3-吲哚杂环化合物的研究,包括该化合物的衍生物,显示出显着的抗癌活性。这强调了其在合成用于癌症治疗的化合物中的潜力 (El-Sawy 等人,2013)。
抗菌评估
该化合物的衍生物已被合成并评估其抗菌特性,证明了在开发新型抗菌剂中的潜力 (Khames 等人,2021)。
作用机制
Target of Action
The primary target of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
This compound interacts with its target, DDR1, by inhibiting its activation . It is a selective and orally bioavailable DDR1 inhibitor . The inhibition of DDR1 activation is a key aspect of its mode of action .
Biochemical Pathways
The inhibition of ddr1 activation suggests that it may impact pathways related to cell proliferation and survival, which are critical in cancer progression .
Pharmacokinetics
It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of DDR1 activation by this compound can potentially lead to the suppression of cancer cell proliferation and survival . This suggests that it may have therapeutic applications in the treatment of cancer .
属性
IUPAC Name |
1-benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-12-19-22-13-18(14-26(19)25-15)23-21(27)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFOGRHIQAHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。